叔丁酸乙酯-D12

描述

Tert-butyl acetate-D12, also known as TBAc, is a flammable solvent with a strong camphor-like odor, a medium evaporation rate, medium polarity, low toxicity, and negligible environmental impact .

Synthesis Analysis

The synthesis of tert-butyl acetate involves an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The dual-modified SBA-15 materials (A–S–Si) with Al ions inserting in the framework and −SO 3 H groups grafting on the pore wall were prepared via a co-condensation method . The conversion of acetic acid could reach 72% with the selectivity of TBAC as high as 97% over A 5 –S 10 –Si with balanced Brönsted and Lewis acid under the optimal conditions .Molecular Structure Analysis

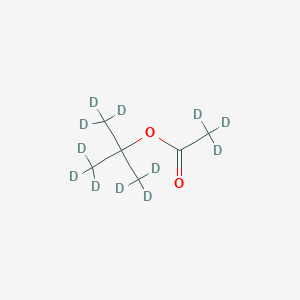

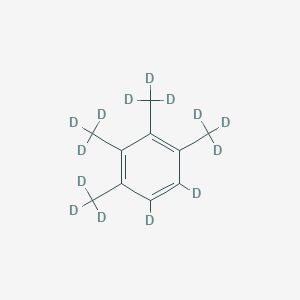

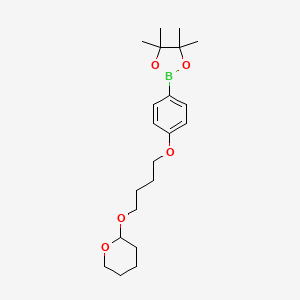

The molecular formula of Tert-butyl acetate-D12 is C6D12O2 . The Tert-butyl acetate-D12 molecule contains a total of 19 bonds. There are 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 ester .Chemical Reactions Analysis

The catalytic performance of A–S–Si catalysts in the additive reaction of acetic acid with isobutene was studied . The results showed that the conversion of acetic acid strongly depended on the Brönsted acidity, while the selectivity of tert-butyl acetate (TBAC) was linearly correlated with the ratio of Brönsted and Lewis acid amounts .Physical And Chemical Properties Analysis

Tert-butyl acetate-D12 is a colorless flammable liquid with a camphor-like smell . It has a medium evaporation rate, medium polarity, low toxicity, and negligible environmental impact .科学研究应用

聚合物化学中的共聚

叔丁酸乙酯-D12,此处通过其相关化合物叔丁基-3-异丙烯基甲基过氧化物 (D120) 鉴别,已对其在与醋酸乙烯共聚过程中的应用进行了研究。该过程通过自由基聚合产生带有侧链过氧化物基团的共聚物,证明了叔丁酸乙酯衍生物在开发具有特定性能的材料中的作用,例如根据共聚物中的 D120 含量而变化的分解温度和拉伸强度 (林明, 2001).

有机合成

在有机合成中,叔丁酸乙酯已被用作铱催化的乙酸酯与伯醇和二醇的 α-烷基化的底物。这种方法提供了一种直接生成羧酸酯的途径,突出了其作为有机和工业化学中原料的重要性 (Iuchi Y., Obora Y., Ishii Y., 2010)。另一项研究重点关注叔丁酸酯在钯催化的芳基卤化物与酯烯醇酯偶联中的应用,进一步强调了其在合成复杂有机分子中的用途 (M. Jørgensen et al., 2002).

环境应用

在环境科学的背景下,在 UV/H2O2 处理过程中甲基叔丁基醚 (MTBE) 降解途径的研究将叔丁酸乙酯确定为一种主要副产物。这项研究提供了对叔丁酸乙酯和相关化合物环境归宿的见解,说明了它们在水溶液中燃料含氧化合物的降解过程中的作用 (M. Stefan, J. Mack, J. Bolton, 2000).

安全和机理研究

利用叔丁酸乙酯作为叔丁基阳离子来源的 Ritter 反应研究提供了机理见解并评估了该过程的安全性。这项研究表明,在特定条件下,异丁烯向顶空中的逸出很小,突出了叔丁酸乙酯与异丁烯和乙酸之间的平衡 (S. W. Roberts et al., 2012).

作用机制

安全和危害

Tert-butyl acetate-D12 is a highly flammable liquid and vapor. It may be harmful if inhaled and may cause respiratory irritation. It may also cause drowsiness or dizziness . It is recommended to use only outdoors or in a well-ventilated area and keep away from heat, sparks, open flames, and hot surfaces .

未来方向

Tert-butyl acetate-D12 is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents . Its application has resulted in an estimated reduction of more than 400 million pounds of ground-level ozone being formed from solvent emissions in the United States and Canada . It is designed to solve many of the compliance issues facing manufacturers and end-users of formulated products .

属性

IUPAC Name |

[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)8-6(2,3)4/h1-4H3/i1D3,2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOVHXAZOJBABW-MGKWXGLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl acetate-D12 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,6-dichlorophenyl)(1H-pyrrolo[2,3-c]pyridin-3-yl)methanone](/img/structure/B1472692.png)

![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B1472698.png)